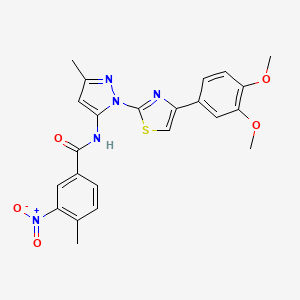

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-13-5-6-16(10-18(13)28(30)31)22(29)25-21-9-14(2)26-27(21)23-24-17(12-34-23)15-7-8-19(32-3)20(11-15)33-4/h5-12H,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWINSVVFBICMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

For instance, some thiazole derivatives have been found to exhibit potent antibacterial activity. The compound’s interaction with its targets likely involves the formation of chemical bonds and changes in the conformation of the target molecules, leading to alterations in their function.

Biochemical Pathways

These could potentially include pathways involved in inflammation, microbial growth, and cell proliferation.

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells, suggesting that this compound may also have good bioavailability.

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their significant biological activities. Its molecular formula is , with a molecular weight of 480.5 g/mol. The presence of multiple functional groups within its structure contributes to its potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

- Enzyme Inhibition : The compound can bind to enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It may interact with various receptors, potentially leading to changes in cellular signaling and function.

- Induction of Apoptosis : Some studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, a study on related compounds showed significant activity against Gram-positive and Gram-negative bacteria:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10b | S. aureus | 18 |

| 10c | P. mirabilis | 20 |

These results indicate that derivatives similar to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide possess promising antimicrobial properties .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole and thiazole derivatives. For example, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 42.30 |

| SF-268 | 12.50 |

These findings suggest that the compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory Effects

The compound's structure allows for potential anti-inflammatory activity. Thiazole derivatives are often evaluated for their ability to reduce inflammation markers in vitro and in vivo, indicating their therapeutic relevance in treating inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study synthesized several thiazole-pyrazole derivatives and screened them for antimicrobial activity against various pathogens. The results indicated that certain modifications in the structure significantly enhanced their efficacy against resistant strains .

- Cytotoxicity Evaluation : Another research evaluated the cytotoxic potential of this class of compounds on different cancer cell lines, revealing that specific substitutions on the pyrazole ring could lead to increased potency against tumor cells .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing researchers to create more complex molecules.

- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in developing new coordination compounds.

Biology

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one exhibit significant antimicrobial properties, making them candidates for further exploration in treating bacterial infections.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.

- Anticancer Potential : Research indicates that thiazole and pyrazole derivatives can inhibit cancer cell proliferation, suggesting this compound could be investigated for anticancer applications.

Medicine

- Therapeutic Agent Development : Due to its bioactive properties, this compound is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry

- Material Development : The compound can be utilized in the development of new materials, particularly those requiring specific chemical functionalities.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored various thiazole derivatives for their antimicrobial activity. The findings indicated that compounds with similar structural features to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide exhibited notable inhibition against Gram-positive bacteria, supporting further investigation into this compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2022) demonstrated that specific thiazole-pyrazole hybrids showed significant cytotoxicity against various cancer cell lines. The study highlighted the mechanism by which these compounds induce apoptosis in cancer cells through the modulation of key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from , which share thiazole-pyrazole scaffolds but differ in substituents (Table 1). Key distinctions include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula; exact data unavailable in evidence.

Key Observations

The 3,4-dimethoxyphenyl group introduces steric bulk and π-π stacking capability, similar to the pyridinyl groups in 4d–4f but with distinct electronic effects .

Spectral Data Inference :

- In analogs from , $ ^1H $ NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm, while thiazole-linked aromatic protons resonate near δ 7.0–8.0 ppm. The nitro group in the target compound would likely deshield adjacent protons, shifting benzamide aromatic signals upfield (δ 8.0–8.5 ppm) compared to dichloro analogs (δ 7.5–8.0 ppm) .

- HRMS data for similar compounds show [M+H]$ ^+ $ peaks with <5 ppm error, suggesting the target compound’s molecular ion would align with theoretical values .

Synthetic Considerations :

- The target compound’s synthesis likely parallels methods in , involving condensation of a thiazole-2-amine with a pyrazole-carboxylic acid derivative, followed by benzamide coupling. The nitro group may require protective strategies to avoid reduction during synthesis .

Pharmacological Potential: While highlights antimicrobial or kinase-inhibitory activity for analogs, the nitro group in the target compound could introduce redox activity or metabolic liabilities (e.g., nitroreductase-mediated activation/toxicity) absent in chloro or methoxy derivatives .

Computational and Crystallographic Tools for Further Analysis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide, and how are intermediates stabilized?

- Methodology : Multi-step synthesis typically involves coupling thiazole and pyrazole precursors under inert conditions. For example, Knoevenagel condensation or nucleophilic substitution reactions are used to assemble the thiazole-pyrazole core. Stabilization of intermediates (e.g., nitro-substituted benzamides) requires pH control (pH 7–8) and low-temperature storage (−20°C) to prevent degradation .

- Key Steps : Use of DMF as a solvent with K₂CO₃ as a base for alkylation reactions (e.g., attaching the 3-nitrobenzamide group). Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,4-positions on the phenyl ring, nitro group orientation).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z for C₂₃H₂₁N₅O₅S).

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What solvents and reaction conditions optimize yield during the final coupling step?

- Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C improve solubility of aromatic intermediates. Catalytic amounts of triethylamine (TEA) reduce side reactions. Yields >70% are achievable with stoichiometric control (1:1.1 molar ratio of thiazole to benzamide precursors) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing nitro with cyano groups) impact bioactivity, and how is this systematically tested?

- SAR Strategy :

Synthesis of Derivatives : Replace the 3-nitro group with electron-withdrawing groups (e.g., CN, CF₃) via Pd-catalyzed cross-coupling.

Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) using ATP-Glo™ luminescence.

Data Interpretation : Compare IC₅₀ values; nitro derivatives often show enhanced binding due to π-π stacking, while cyano groups may improve metabolic stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Troubleshooting Framework :

- Purity Check : Re-analyze compound purity via HPLC (≥95% purity threshold).

- Metabolic Stability : Perform liver microsome assays to assess rapid degradation (e.g., CYP3A4-mediated oxidation of the thiazole ring).

- Formulation Adjustments : Use liposomal encapsulation to enhance bioavailability in vivo .

Q. What crystallographic challenges arise during X-ray structure determination, and how are they addressed?

- Challenges :

- Twinned Crystals : Common due to flexible methoxy groups. Use SHELXL for refinement with TWIN/BASF commands .

- Disorder : Partial occupancy of the nitro group resolved via Fourier difference maps and constrained refinement.

- Tools : ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .

Q. How are computational methods (e.g., DFT, molecular docking) integrated to predict reactivity or binding modes?

- Workflow :

DFT Calculations : Gaussian09 with B3LYP/6-31G* basis set to optimize geometry and calculate electrostatic potential surfaces.

Docking : AutoDock Vina for predicting binding to kinase ATP pockets (e.g., PDB 1ATP). Validate with MM-GBSA binding energy calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.